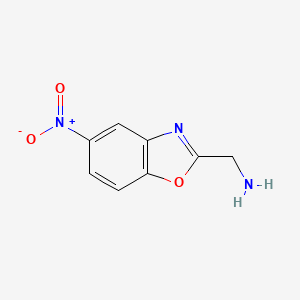
1-(2,5-Dichlorophenyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol It is characterized by the presence of a cyclobutane ring attached to a 2,5-dichlorophenyl group and an amine group
Méthodes De Préparation
One common method involves the use of cyclobutanone as a starting material, which undergoes a series of reactions including halogenation and amination to yield the desired compound . Industrial production methods may involve scalable processes such as photodimerization of cinnamic acid derivatives .
Analyse Des Réactions Chimiques
1-(2,5-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of materials with specific chemical properties.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorophenyl)cyclobutanamine can be compared with other similar compounds such as 2-(2,4-Dichlorophenyl)cyclobutanamine While both compounds share a cyclobutane ring and dichlorophenyl group, the position of the chlorine atoms differs, leading to variations in their chemical behavior and applications
Propriétés
Formule moléculaire |
C10H11Cl2N |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
Clé InChI |
NWSZPPMNEPQAAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=C(C=CC(=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


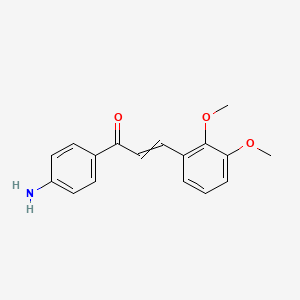
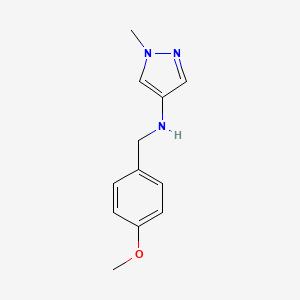
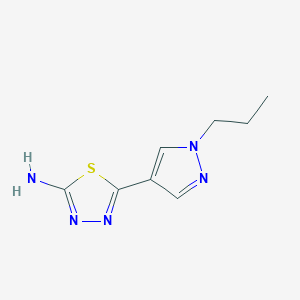
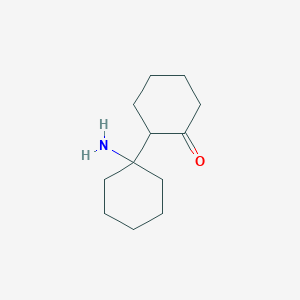
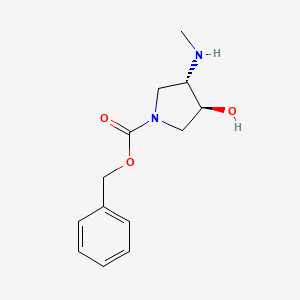
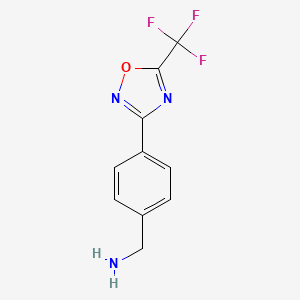
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11727812.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
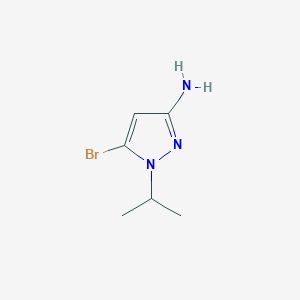
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
![N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B11727840.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B11727846.png)
